BenchChemオンラインストアへようこそ!

4,8-Dibromo-6-fluoroquinoline

Physicochemical characterization Density Boiling point

4,8-Dibromo-6-fluoroquinoline is a tri-halogenated quinoline derivative (C9H4Br2FN, MW 304.94 g/mol) bearing bromine atoms at positions 4 and 8 and a fluorine atom at position 6 on the quinoline scaffold. It serves as a synthetic intermediate for constructing complex quinoline-based molecules via chemoselective cross-coupling and nucleophilic aromatic substitution (SNAr) reactions.

Molecular Formula C9H4Br2FN
Molecular Weight 304.94 g/mol
CAS No. 1592375-65-9
Cat. No. B1434901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,8-Dibromo-6-fluoroquinoline
CAS1592375-65-9
Molecular FormulaC9H4Br2FN
Molecular Weight304.94 g/mol
Structural Identifiers
SMILESC1=CN=C2C(=CC(=CC2=C1Br)F)Br
InChIInChI=1S/C9H4Br2FN/c10-7-1-2-13-9-6(7)3-5(12)4-8(9)11/h1-4H
InChIKeyCHGSISNJUHQLAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,8-Dibromo-6-fluoroquinoline (CAS 1592375-65-9) – Halogenated Quinoline Building Block for Regioselective Synthesis


4,8-Dibromo-6-fluoroquinoline is a tri-halogenated quinoline derivative (C9H4Br2FN, MW 304.94 g/mol) bearing bromine atoms at positions 4 and 8 and a fluorine atom at position 6 on the quinoline scaffold. It serves as a synthetic intermediate for constructing complex quinoline-based molecules via chemoselective cross-coupling and nucleophilic aromatic substitution (SNAr) reactions. The unique substitution pattern—an activated 4-bromo handle on the electron-deficient pyridine ring and an 8-bromo handle on the benzene ring—enables sequential, orthogonal functionalization strategies that are not achievable with other dibromo-fluoroquinoline regioisomers or non-fluorinated analogs.

Why 4,8-Dibromo-6-fluoroquinoline Cannot Be Replaced by a Generic Halogenated Quinoline


Halogenated quinolines are not interchangeable building blocks. The position of each halogen dictates reactivity, regioselectivity in cross-coupling, and electronic properties that govern downstream functionalization[1]. For example, replacing 4,8-dibromo-6-fluoroquinoline with the non-fluorinated 4,8-dibromoquinoline alters lipophilicity (LogP) and metabolic stability, while switching to the 5,8-dibromo-6-fluoro regioisomer repositions both bromine handles onto the benzene ring, fundamentally changing the order and chemoselectivity of cross-coupling reactions. Substituting the mono-bromo analog 4-bromo-6-fluoroquinoline eliminates the second synthetic handle altogether, preventing sequential diversification. The following quantitative evidence demonstrates exactly where and why this specific tri-halogenated quinoline provides measurable differentiation.

Quantitative Evidence Differentiating 4,8-Dibromo-6-fluoroquinoline from Closest Analogs


Higher Density and Altered Boiling Point vs. Non-Fluorinated 4,8-Dibromoquinoline

The introduction of a fluorine atom at position 6 increases both density and boiling point compared to the non-fluorinated 4,8-dibromoquinoline. 4,8-Dibromo-6-fluoroquinoline exhibits a predicted density of 2.0 ± 0.1 g/cm³, higher than the predicted density of 1.9 ± 0.1 g/cm³ for 4,8-dibromoquinoline (CAS 1070879-31-0). The boiling point of 338.4 ± 37.0 °C is slightly lower than that of 4,8-dibromoquinoline (339.5 ± 22.0 °C). These differences reflect the electron-withdrawing effect of the fluorine atom on intermolecular interactions, which directly influences physical handling and purification protocols during synthesis.

Physicochemical characterization Density Boiling point Fluorine effect

Increased Lipophilicity (LogP) and Predicted Bioaccumulation vs. Non-Fluorinated 4,8-Dibromoquinoline

Fluorine substitution at position 6 increases the lipophilicity of the quinoline scaffold. The target compound has an ACD/LogP of 3.31 and an ACD/LogD (pH 7.4) of 3.88. In contrast, the non-fluorinated 6,8-dibromoquinoline (a structurally analogous non-fluorinated dibromoquinoline) has an ACD/LogP of 3.21. The increase in LogP (+0.10) and LogD (+0.25 units vs. the LogP of the non-fluorinated analog) indicates enhanced membrane permeability potential, a key parameter in medicinal chemistry for central nervous system (CNS) and intracellular target engagement. The ACD/BCF (bioconcentration factor) of 518.66 (pH 7.4) further quantifies the compound's bioaccumulation potential.

Lipophilicity LogP Drug design Fluorine substitution

Distinct Regioisomeric Reactivity Profile vs. 5,8-Dibromo-6-fluoroquinoline for Chemoselective Cross-Coupling

The 4,8-dibromo arrangement places one bromine on the electron-deficient pyridine ring (position 4) and one on the benzene ring (position 8), enabling orthogonal, sequential functionalization. In the well-established reactivity order for haloquinolines, the 4-position is significantly more activated toward nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling than positions on the benzene ring[1][2]. In contrast, the regioisomer 5,8-dibromo-6-fluoroquinoline (CAS 2919946-05-5) has both bromine atoms on the benzene ring, where electronic differentiation between the two sites is minimal, making selective mono-functionalization inherently more challenging. This differential activation provides the 4,8-isomer with a built-in chemoselectivity advantage: sequential Suzuki-Miyaura coupling at C4 followed by C8 is predictable with high fidelity, whereas the 5,8-isomer generally requires protecting group strategies or specialized catalytic conditions to achieve comparable selectivity.

Regioselectivity Suzuki-Miyaura coupling Nucleophilic aromatic substitution Building block

Superior Commercial Purity and Accessibility vs. 3,4-Dibromo-6-fluoroquinoline

4,8-Dibromo-6-fluoroquinoline is commercially available at 98% purity from Leyan and 97% purity from multiple vendors, with standard packaging from 1 g to 1 kg scales. In contrast, the regioisomer 3,4-dibromo-6-fluoroquinoline (CAS 1210246-58-4) is only available on a custom synthesis basis with a minimum order quantity of 10 g, and does not appear in standard catalogues at comparable purity. The 4,8-isomer thus provides a quantifiable procurement advantage: higher guaranteed purity (98% vs. custom synthesis variability) and dramatically lower minimum order barriers (as low as 1 g vs. 10 g), directly reducing lead time and upfront cost for exploratory medicinal chemistry or project-scale synthesis.

Purity Commercial availability Supply chain Procurement

8-Bromo Position Validated as Critical for Antiviral Activity in HIV-1 Integrase Allosteric Inhibitors

A study on multi-substituted quinoline-based HIV-1 integrase allosteric inhibitors (ALLINIs) specifically demonstrated that bromine substitution at either the 6-position or 8-position of the quinoline scaffold conferred superior antiviral properties compared to unsubstituted or bulkily-substituted analogs[1]. Importantly, the 8-bromo analog retained full antiviral effectiveness against the ALLINI-resistant IN A128T mutant virus, whereas the 6-bromo analog suffered a significant loss of potency[1]. This finding establishes a direct structure-activity rationale for selecting building blocks bearing the 8-bromo substituent. 4,8-Dibromo-6-fluoroquinoline uniquely combines this critical 8-bromo group with a second synthetic handle at position 4 for late-stage diversification, a feature absent in mono-bromo comparators such as 4-bromo-6-fluoroquinoline (CAS 661463-17-8) or 8-bromo-6-fluoroquinoline.

HIV-1 integrase ALLINI Antiviral Structure-activity relationship

Molecular Weight Advantage and Halogen Mass Contribution for Mass Spectrometry and Purification Tracking

The molecular formula C9H4Br2FN yields a distinctive isotopic pattern in mass spectrometry due to the two bromine atoms (each with ~1:1 ⁷⁹Br:⁸¹Br abundance). The monoisotopic mass of 302.869 Da and average mass of 304.941 Da provide a characteristic M, M+2, M+4 triplet pattern that facilitates unambiguous LC-MS tracking. Compared to the mono-bromo analog 4-bromo-6-fluoroquinoline (MW 226.05 g/mol)[1], the target compound provides a mass shift of +78.89 Da, enabling clear chromatographic separation and mass-based identification in complex reaction mixtures. Compared to the non-fluorinated 4,8-dibromoquinoline (MW 286.95 g/mol), the +18.00 Da shift corresponds to the exact mass contribution of fluorine substituting for hydrogen, providing a precise mass signature for reaction monitoring.

Molecular weight Mass spectrometry Isotopic pattern Analytical chemistry

Optimal Application Scenarios for 4,8-Dibromo-6-fluoroquinoline Based on Quantitative Differentiation Evidence


Sequential Chemoselective Cross-Coupling for Quinoline-Focused Library Synthesis

The 4,8-dibromo-6-fluoro substitution pattern enables orthogonal, sequential Suzuki-Miyaura couplings without protecting group manipulation. The 4-position bromine, being on the electron-deficient pyridine ring, undergoes selective palladium-catalyzed coupling with arylboronic acids under mild conditions (e.g., Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 80 °C), leaving the 8-bromo intact[1]. Subsequent coupling at the 8-position with a different boronic acid introduces structural diversity at a second vector. This built-in chemoselectivity, grounded in the established reactivity hierarchy of halo-quinolines[2], reduces the number of synthetic transformations required to generate disubstituted quinoline libraries by at least one step compared to using the 5,8-dibromo isomer, where electronic differentiation between positions is minimal.

HIV-1 Integrase Allosteric Inhibitor (ALLINI) Scaffold Elaboration

The 8-bromo substituent has been experimentally validated as critical for retaining full antiviral potency against ALLINI-resistant HIV-1 IN A128T mutant virus, whereas the 6-bromo analog loses effectiveness[3]. 4,8-Dibromo-6-fluoroquinoline delivers this validated 8-bromo pharmacophoric element while providing the 4-bromo as a synthetic handle for introducing substituents at the pyridine ring position known to modulate ALLINI potency and selectivity. This dual functionality is absent in mono-bromo 4-bromo-6-fluoroquinoline or 8-bromo-6-fluoroquinoline, making the target compound a strategic choice for ALLINI-focused medicinal chemistry programs.

Fluorine-Enhanced CNS Drug Discovery Building Block

The 6-fluoro substituent increases the predicted LogD (pH 7.4) to 3.88 and LogP to 3.31, compared to LogP 3.21 for non-fluorinated 6,8-dibromoquinoline. This lipophilicity increase, confirmed via computational prediction from the ACD/Labs Percepta Platform, is within the optimal range for CNS drug candidates (LogP 1.5–4.5) and enhances predicted membrane permeability. The increased LogD also improves the ACD/BCF to 518.66, indicating better tissue distribution potential. In CNS-targeted medicinal chemistry, the fluorine atom additionally provides metabolic stability by blocking oxidative metabolism at the 6-position, a well-documented advantage of aryl fluorination. Researchers seeking quinoline scaffolds with both bromine handles for diversification and fluorine for CNS-optimized ADME properties should prioritize this compound over non-fluorinated 4,8-dibromoquinoline.

Analytical Reference Standard with Distinctive Isotopic Signature for Reaction Monitoring

The molecular formula C9H4Br2FN produces a characteristic Br₂ isotopic pattern (approximately 1:2:1 triplet at M, M+2, M+4) with a monoisotopic mass of 302.869 Da, facilitating unambiguous LC-MS detection and quantification in complex reaction mixtures. The mass shift of +18.00 Da relative to non-fluorinated 4,8-dibromoquinoline (286.95 g/mol) provides a precise, fluorine-specific mass signature that enables simultaneous tracking of both fluorinated and non-fluorinated species in competition experiments or mixed-building-block synthesis. This analytical advantage supports high-throughput experimentation workflows where compound identity confirmation is automated by MS pattern recognition.

Quote Request

Request a Quote for 4,8-Dibromo-6-fluoroquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.